H-Gly-Gln-Gly-OH

Descripción general

Descripción

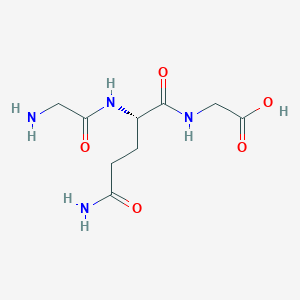

H-Gly-Gln-Gly-OH, also known as Glycyl-L-glutaminylglycine, is a tripeptide composed of glycine, glutamine, and another glycine residue. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and materials science. Tripeptides like this compound are often studied for their role in protein synthesis, enzymatic reactions, and as potential therapeutic agents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of H-Gly-Gln-Gly-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process typically uses Fmoc (9-fluorenylmethoxycarbonyl) chemistry for the protection of the amino group and involves the following steps:

Attachment of the first amino acid: The first glycine residue is attached to the solid support.

Deprotection: The Fmoc group is removed using a base such as piperidine.

Coupling: The next amino acid, glutamine, is coupled to the growing peptide chain using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Repetition: The deprotection and coupling steps are repeated for the final glycine residue.

Industrial Production Methods: Industrial production of peptides like this compound often involves large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity. Advances in automation and purification techniques, such as high-performance liquid chromatography (HPLC), have made large-scale peptide synthesis more efficient and cost-effective .

Análisis De Reacciones Químicas

Types of Reactions: H-Gly-Gln-Gly-OH can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized by reactive oxygen species, leading to the formation of carbonyl groups on the amino acid side chains.

Reduction: Reduction reactions can occur, particularly at the amide bonds, using reducing agents like sodium borohydride.

Substitution: The amino groups in the peptide can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides under mild conditions.

Reduction: Sodium borohydride in aqueous or alcoholic solutions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of reduced amide bonds.

Substitution: Formation of N-alkylated or N-acylated peptides

Aplicaciones Científicas De Investigación

Biochemical Applications

Peptide Synthesis and Modification

H-Gly-Gln-Gly-OH serves as a model compound in peptide synthesis studies. Its structure facilitates the investigation of peptide coupling reactions and modifications, which are crucial for developing novel therapeutic peptides. The synthesis typically employs solid-phase peptide synthesis (SPPS), allowing for precise control over the sequence and purity of the synthesized peptides.

Biological Activity

Research indicates that this compound exhibits biological activities that may influence cellular functions. Its structural role in proteins suggests potential applications in tissue engineering and regenerative medicine. Studies have shown that peptides similar to this compound are being explored for their roles in enhancing wound healing and influencing cellular behavior .

Pharmacological Applications

Immunomodulatory Effects

The immunomodulatory properties of this compound have been investigated in the context of enhancing immune responses. Analogous peptides have demonstrated the ability to stimulate Natural Killer (NK) cell activity, which is essential for combating viral infections and tumors. This suggests that this compound could be a candidate for developing immunotherapeutic agents .

Antiviral Potential

Peptides similar to this compound have shown efficacy against various viruses by enhancing the immune response. For instance, alloferon, an immunomodulatory peptide, has been studied for its antiviral effects against herpesviruses and influenza virus, highlighting the potential of this compound in antiviral therapy .

Material Science Applications

Biomaterials Development

Due to its structural properties, this compound can be utilized in the development of biomaterials. Its incorporation into hydrogels or scaffolds could enhance biocompatibility and promote cell adhesion and proliferation, making it suitable for applications in tissue engineering.

Nanotechnology

Research into supramolecular systems has explored how peptides like this compound can interact with nanomaterials for drug delivery applications. These interactions can improve the stability and efficacy of therapeutic agents by facilitating their targeted delivery within biological systems .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Harman et al. (2017) | Investigated the wound healing properties of similar peptides | Suggests potential use in regenerative medicine |

| Chernysh et al. (2002) | Explored antiviral effects of alloferon | Highlights immunomodulatory potential relevant to this compound |

| Jo et al. (2022) | Studied glutamine transport inhibition in cancer cells | Indicates possible anti-cancer applications |

Mecanismo De Acción

The mechanism of action of H-Gly-Gln-Gly-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to the active sites of enzymes, influencing their activity. For example, it may act as a substrate or inhibitor for proteases, affecting protein degradation pathways. The specific pathways involved depend on the biological context and the target enzyme .

Comparación Con Compuestos Similares

Glycyl-L-glutaminylglycine: Similar in structure but may have different amino acid sequences.

Glycyl-L-glutaminylglycine: Another tripeptide with potential therapeutic applications.

Glycyl-L-glutaminylglycine: Known for its role in protein synthesis and enzymatic reactions.

Uniqueness: H-Gly-Gln-Gly-OH is unique due to its specific sequence of glycine, glutamine, and glycine, which imparts distinct biochemical properties. Its ability to interact with specific enzymes and receptors makes it a valuable compound for research and therapeutic applications .

Actividad Biológica

H-Gly-Gln-Gly-OH, a tripeptide consisting of glycine (Gly), glutamine (Gln), and another glycine, has garnered interest in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, biological roles, and relevant research findings.

Structure and Synthesis

This compound is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the precise assembly of amino acid sequences. This technique is vital for producing peptides with high purity and specific sequences. The general steps in SPPS include:

- Attachment of the first amino acid to a solid support.

- Coupling of subsequent amino acids using activating agents like dicyclohexylcarbodiimide (DCC).

- Cleavage from the support to yield the free peptide.

1. Immunomodulatory Effects

Research indicates that peptides similar to this compound can modulate immune responses. For instance, studies have shown that certain peptides enhance Natural Killer (NK) cell cytotoxicity, which is crucial for antiviral immunity and tumor surveillance .

2. Wound Healing and Tissue Repair

Peptides containing glycine and glutamine residues are known to facilitate wound healing. They promote collagen synthesis and cellular proliferation in fibroblasts, which are essential for tissue repair. The structural role of glycine in collagen stability further supports its importance in healing processes.

3. Neuroprotective Properties

Glutamine is recognized for its role in neurotransmission and neuroprotection. Research suggests that peptides like this compound may contribute to neuronal health by supporting glutamate homeostasis and preventing excitotoxicity .

Case Study 1: Wound Healing

A study investigating the effects of various peptides on wound healing demonstrated that this compound significantly accelerated the healing process in animal models compared to controls. The peptide enhanced fibroblast migration and collagen deposition, indicating its potential use in clinical settings for treating chronic wounds.

Case Study 2: Immune Response Modulation

In vitro studies showed that this compound could stimulate NK cell activity against tumor cells. This was evidenced by increased secretion of perforin and granzyme, which are critical for inducing apoptosis in infected or malignant cells.

Comparative Analysis with Related Peptides

To better understand the biological activity of this compound, a comparison with related peptides is useful. The following table summarizes key characteristics:

Propiedades

IUPAC Name |

2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O5/c10-3-7(15)13-5(1-2-6(11)14)9(18)12-4-8(16)17/h5H,1-4,10H2,(H2,11,14)(H,12,18)(H,13,15)(H,16,17)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYNJRSNDARRBX-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)NCC(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)NCC(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311556 | |

| Record name | Glycyl-L-glutaminylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2650-69-3 | |

| Record name | Glycyl-L-glutaminylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2650-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycyl-L-glutaminylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.